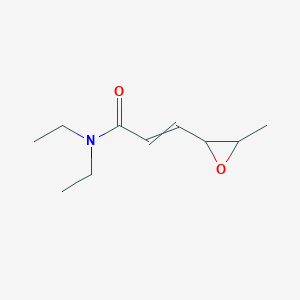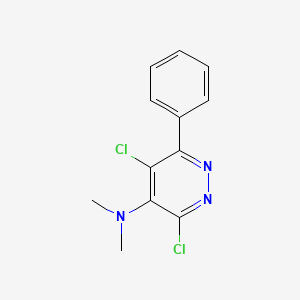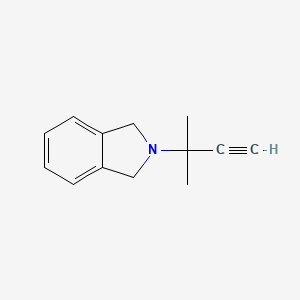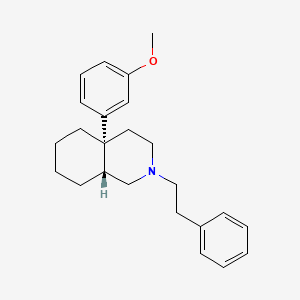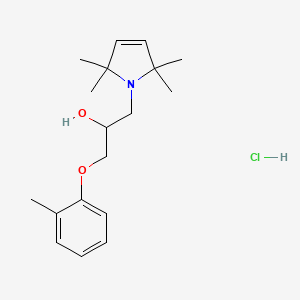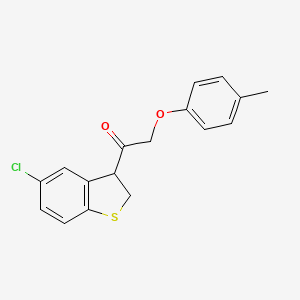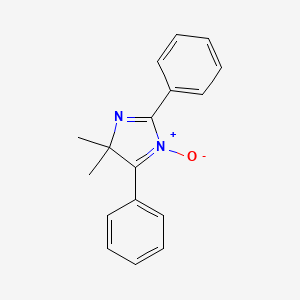
4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines under specific conditions . One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the use of various catalysts and reagents to ensure high yield and purity. The process may include solvent-free conditions and microwave-assisted synthesis to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts, ammonium acetate, and various aldehydes and amines . Reaction conditions may vary, but they often involve mild temperatures and specific pH levels to optimize the reaction yield.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity and stability . These interactions can modulate enzymatic activities, cellular signaling pathways, and gene expression, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole
Comparison: Compared to these similar compounds, 4,4-Dimethyl-2,5-diphenyl-4h-imidazole 1-oxide exhibits unique properties due to the presence of the 1-oxide group.
Propiedades
Número CAS |
38870-61-0 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-oxido-2,5-diphenylimidazol-1-ium |
InChI |
InChI=1S/C17H16N2O/c1-17(2)15(13-9-5-3-6-10-13)19(20)16(18-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
KSFQCASCCYHGRI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=[N+](C(=N1)C2=CC=CC=C2)[O-])C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
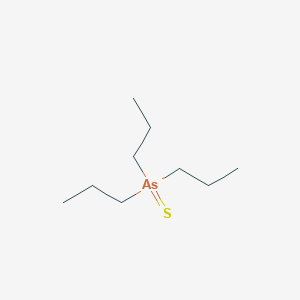
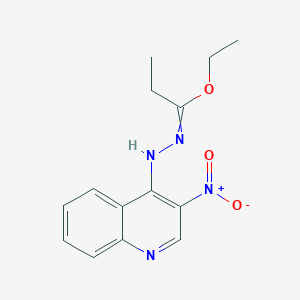
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)

